molecular formula C10H12N2O3 B3163567 2-Nitro-5-(pyrrolidin-1-yl)phenol CAS No. 884850-25-3

2-Nitro-5-(pyrrolidin-1-yl)phenol

Cat. No.: B3163567
CAS No.: 884850-25-3
M. Wt: 208.21 g/mol
InChI Key: WVZQORUXOZNOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(pyrrolidin-1-yl)phenol is an organic compound that features a nitro group, a pyrrolidine ring, and a phenol group

Scientific Research Applications

2-Nitro-5-(pyrrolidin-1-yl)phenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used as a precursor for synthesizing advanced materials with desired properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions for “2-Nitro-5-(pyrrolidin-1-yl)phenol” could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol typically involves the nitration of 5-(pyrrolidin-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Reduction: 2-Amino-5-(pyrrolidin-1-yl)phenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Similar in structure but lacks the pyrrolidine ring.

    5-(Pyrrolidin-1-yl)phenol: Similar but lacks the nitro group.

Uniqueness

2-Nitro-5-(pyrrolidin-1-yl)phenol is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZQORUXOZNOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(pyrrolidin-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(pyrrolidin-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-Nitro-5-(pyrrolidin-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-Nitro-5-(pyrrolidin-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-Nitro-5-(pyrrolidin-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
2-Nitro-5-(pyrrolidin-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.